molecular formula C10H6 B158350 1,3-Diethynylbenzene CAS No. 1785-61-1

1,3-Diethynylbenzene

Cat. No. B158350
CAS RN: 1785-61-1
M. Wt: 126.15 g/mol
InChI Key: PNXLPYYXCOXPBM-UHFFFAOYSA-N
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Description

1,3-Diethynylbenzene is an organic compound with the molecular formula C10H6 . It is an aromatic hydrocarbon that falls under the class of volatile organic compounds .


Synthesis Analysis

1,3-Diethynylbenzene can be synthesized to form mono- and di- 1,4-substituted-1,2,3-triazole ligands. These ligands have the property to self-assemble into metallo-cyclic structures in the presence of silver ions .


Molecular Structure Analysis

The molecular structure of 1,3-Diethynylbenzene consists of a benzene ring with ethynyl groups attached at the 1 and 3 positions . The molecular weight of 1,3-Diethynylbenzene is 126.1546 .


Physical And Chemical Properties Analysis

1,3-Diethynylbenzene has a density of 1.0±0.1 g/cm3, a boiling point of 206.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 42.5±0.8 kJ/mol and a flash point of 66.5±16.7 °C . The index of refraction is 1.567 .

Scientific Research Applications

Polymerization and Material Synthesis

  • On-surface polymerization : 1,4-diethynylbenzene (a similar compound to 1,3-diethynylbenzene) has been studied for its polymerization on a Cu(111) surface, showing potential for creating disordered covalent networks. This application is significant in material science for creating unique structural materials (Eichhorn, Heckl, & Lackinger, 2013).

Spectroscopy and Optical Applications

  • UV Polarisation Spectroscopy : The use of 1,4-diethynylbenzene in UV linear dichroism polarisation spectroscopy has been explored. This research offers insights into the molecular properties of diethynylbenzenes, which can be critical in developing new optical materials and techniques (Thulstrup, Jones, Hoffmann, & Spanget-Larsen, 2020).

Aerospace and Fuel Applications

  • Rocket Ramjet Engines : Research has explored the use of 1,4-diethynylbenzene as a dispersant in solid fuels for rocket ramjet engines. This application highlights the potential of diethynylbenzene derivatives in aerospace engineering and high-energy applications (Yanovskii et al., 2019).

Electronic and Photonic Materials

  • Organometallic Polymers : Synthesis of platinum-based polymers incorporating 1,4-diethynylbenzene derivatives has been studied. These materials are notable for their thermal stability and potential applications in electronic devices (Khan et al., 2003).

  • Light-Emitting Dendrimers : Carbazole-based dendrimers with diethynylbenzene cores have been synthesized for their potential as blue-emitting materials in organic light-emitting diodes (OLEDs). This demonstrates the role of diethynylbenzene in advanced photonic applications (Adhikari et al., 2007).

Safety And Hazards

Safety measures for handling 1,3-Diethynylbenzene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, including a dust mask type N95 (US), eyeshields, and gloves . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

The future directions for 1,3-Diethynylbenzene could involve its use in synthesizing heat-resistant and ablative materials, catalysts, sorbents, humidity sensors, and other materials . Its ability to form metallo-cyclic structures in the presence of silver ions could also be explored further .

properties

IUPAC Name

1,3-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-6-5-7-10(4-2)8-9/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXLPYYXCOXPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25359-90-4
Record name Benzene, 1,3-diethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25359-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20170491
Record name Benzene, 1,3-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethynylbenzene

CAS RN

1785-61-1
Record name Benzene, 1,3-diethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-Diethynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
697
Citations
T Weyland, K Costuas, A Mari, JF Halet… - Organometallics, 1998 - ACS Publications
The bi- and trinuclear iron(III) complexes [1,3-{Cp*(dppe)Fe(C⋮C−)} 2 (C 6 H 4 )][PF 6 ] 2 (2 2+ ) and [1,3,5-{Cp*(dppe)Fe(C⋮C−)} 3 (C 6 H 3 )] [PF 6 ] (3 3+ ) were prepared by oxidation …
Number of citations: 136 pubs.acs.org
E Slováková, M Ješelnik, E Žagar, J Zedník… - …, 2014 - ACS Publications
The π-conjugated micro/macroporous polyacetylene-type polyHIPE foams were synthesized for the first time by a chain-growth insertion polymerization of high internal phase emulsions …
Number of citations: 46 pubs.acs.org
MA Fox, JD Farmer, RL Roberts, MG Humphrey… - …, 2009 - ACS Publications
The electronic structures of 1,3-{trans-Cl(dppe) 2 RuCC} 2 C 6 H 4 (3) and 1,3-{Cp*(dppe)RuCC} 2 C 6 H 4 (4) in their available redox states have been investigated using a …
Number of citations: 80 pubs.acs.org
Y Tobe, N Utsumi, K Kawabata, A Nagano… - Journal of the …, 2002 - ACS Publications
m-Diethynylbenzene macrocycles (DBMs), buta-1,3-diyne-bridged [4 n ]metacyclophanes, have been synthesized and their self-association behaviors in solution were investigated. …
Number of citations: 279 pubs.acs.org
Y Yamaguchi, S Kobayashi, T Wakamiya… - Journal of the …, 2000 - ACS Publications
Structurally well-defined macrocycles1 continue to attract strong interest from many research groups, because of the emerging unique properties (such as specific recognition, selective …
Number of citations: 19 pubs.acs.org
D Loru, C Cabezas, J Cernicharo, M Schnell… - Astronomy & …, 2023 - aanda.org
Aims. We investigate the outcome of an electrical discharge of naphthalene and search for the resulting products in the Taurus Molecular Cloud (TMC-1).Methods. Using chirped pulse …
Number of citations: 2 www.aanda.org
J Luo, X Liu, M Ma, J Tang, F Huang - European Polymer Journal, 2020 - Elsevier
Dendritic poly(silylene arylacetylene) resins based on 1,3,5-triethynylbenzene were synthesized through Grignard reaction. The influences of the content of 1,3,5-triethynylbenzene on …
Number of citations: 21 www.sciencedirect.com
U Kumar, TX Neenan - Macromolecules, 1995 - ACS Publications
New aromatic thermally stable polymers prepared by the Diels—Alder polymerization between diacetylenes and bis (cyclopentadienones) are described. The diacetylenes used were 1, …
Number of citations: 81 pubs.acs.org
WA Hoffert, AK Rappé, MP Shores - Journal of the American …, 2011 - ACS Publications
Significant variance in the magnitude of reported exchange coupling parameters (both experimental and computed) for paramagnetic transition metal–ethynylbenzene complexes …
Number of citations: 30 pubs.acs.org
M Grundy - 2015 - zone.biblio.laurentian.ca
The increasing threats of global warming, rapid depletion of fossil fuels, and increasing energy demands are driving an enormous amount of research into clean renewable sources of …
Number of citations: 3 zone.biblio.laurentian.ca

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